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Compound of Interest

Compound Name: ST-193 hydrochloride

Cat. No.: B2488844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological

properties of ST-193 hydrochloride, a potent, broad-spectrum inhibitor of arenavirus entry.

The information is compiled from publicly available scientific literature and is intended to serve

as a comprehensive resource for professionals in the fields of virology, medicinal chemistry,

and drug development.

Introduction
ST-193 hydrochloride is a novel small-molecule antiviral compound that has demonstrated

significant efficacy against a wide range of arenaviruses, including several that cause severe

hemorrhagic fevers in humans. Its mechanism of action as a viral entry inhibitor makes it a

promising candidate for further preclinical and clinical development.
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Property Value

Chemical Name

1-(4-methoxyphenyl)-N-[(4-propan-2-

ylphenyl)methyl]benzimidazol-5-amine

hydrochloride

CAS Number 489416-12-8[1]

Molecular Formula C24H27N3O · HCl

Synonyms ST-193 HCl, ST193 hydrochloride

Synthesis
While a detailed, step-by-step synthesis protocol for ST-193 hydrochloride is not publicly

available, the general synthesis of 1,2-substituted benzimidazole derivatives often involves the

condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives.[2]

[3] The synthesis of ST-193 likely involves a multi-step process culminating in the formation of

the benzimidazole core, followed by N-alkylation to introduce the substituted benzyl and phenyl

groups. The final step would involve treatment with hydrochloric acid to form the hydrochloride

salt.

Antiviral Activity and Mechanism of Action
ST-193 is a potent inhibitor of arenavirus entry.[4] Its mechanism of action is targeted at the

viral envelope glycoprotein (GPC), a critical component for viral entry into host cells.

Mechanism of Action: Arenavirus Entry Inhibition
Arenavirus entry into host cells is a multi-step process initiated by the binding of the viral

glycoprotein GP1 subunit to a cell surface receptor. This is followed by endocytosis of the virus

particle. The acidic environment of the endosome triggers a conformational change in the GPC,

leading to the fusion of the viral and endosomal membranes, mediated by the GP2 subunit.

This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating

infection.

ST-193 targets the interaction between the stable signal peptide (SSP) and the GP2 fusion

subunit of the arenavirus GPC. It is believed to stabilize the pre-fusion conformation of the
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GPC, preventing the pH-dependent conformational changes necessary for membrane fusion.

This effectively blocks the release of the viral genome into the host cell cytoplasm.
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Fig. 1: Mechanism of ST-193 hydrochloride in inhibiting arenavirus entry.

In Vitro Efficacy
ST-193 hydrochloride has demonstrated potent in vitro activity against a range of

arenaviruses. The 50% inhibitory concentrations (IC50) have been determined using

pseudovirus entry assays.
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Virus IC50 (nM)

Guanarito 0.44[1]

Junin 0.62[1]

Lassa 1.4[1]

Machupo 3.1[1]

Sabia 0.2 - 12[1]

ST-193 exhibits high specificity, showing no antiviral activity against pseudotypes with

glycoproteins from lymphocytic choriomeningitis virus (LCMV) or vesicular stomatitis virus

(VSV) at concentrations up to 10 µM.[1]

In Vivo Efficacy
The in vivo efficacy of ST-193 has been evaluated in a guinea pig model of Lassa fever.

Animal Model and Dosing
Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain). ST-193

was administered via intraperitoneal (i.p.) injection once daily for 14 days, starting one hour

before infection.

Survival and Viremia
Treatment Group Dose (mg/kg/day) Survival Rate (%) Viremia Reduction

Vehicle - 0 -

Ribavirin 25 0 -

ST-193 25 62.5 2-3 log reduction

ST-193 80 62.5 2-3 log reduction

ST-193-treated animals exhibited fewer signs of disease and a significant increase in survival

compared to both vehicle and ribavirin-treated groups.[1] Treatment with ST-193 also led to a

2- to 3-log reduction in viremia.[1]
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Experimental Protocols
The following sections outline the general methodologies likely employed in the

characterization of ST-193 hydrochloride, based on standard practices in the field.

Arenavirus Pseudovirus Entry Assay
This assay is used to determine the in vitro antiviral activity of compounds that inhibit viral

entry.
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2. Prepare arenavirus
pseudotyped lentiviral particles

(expressing luciferase)
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of ST-193 hydrochloride

4. Pre-incubate cells with
ST-193 dilutions

5. Infect cells with
pseudovirus particles

6. Incubate for 48-72 hours

7. Lyse cells and add
luciferase substrate

8. Measure luminescence

9. Calculate IC50 value
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Fig. 2: General workflow for an arenavirus pseudovirus entry assay.
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Methodology:

Cell Culture: Target cells (e.g., HEK293T) are seeded in 96-well plates.

Pseudovirus Production: Lentiviral particles are pseudotyped with the arenavirus

glycoprotein of interest. These particles typically contain a reporter gene, such as luciferase.

Compound Treatment: Cells are pre-incubated with serial dilutions of ST-193 hydrochloride.

Infection: The cells are then infected with the pseudovirus particles.

Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and

reporter gene expression.

Data Analysis: Cell lysates are assayed for luciferase activity. The reduction in luciferase

signal in the presence of the compound is used to calculate the IC50 value.

In Vivo Efficacy Study in Guinea Pig Model
This protocol outlines the key steps in evaluating the in vivo efficacy of ST-193 against Lassa

virus.
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Fig. 3: General workflow for an in vivo efficacy study in a guinea pig model.
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Methodology:

Animal Model: Strain 13 guinea pigs are used as they are a well-established model for Lassa

fever.

Treatment Groups: Animals are divided into groups receiving ST-193 (at different doses), a

positive control (e.g., ribavirin), and a vehicle control.

Dosing and Infection: Treatment is initiated prior to infection with a lethal dose of Lassa virus.

Dosing continues for a specified period.

Monitoring: Animals are monitored daily for clinical signs of illness, body weight, and

temperature.

Viremia Measurement: Blood samples are collected at various time points to quantify the

amount of virus in the blood (viremia) using methods such as plaque assays or RT-qPCR.

Endpoint: The primary endpoint is typically survival.

Conclusion
ST-193 hydrochloride is a promising arenavirus entry inhibitor with potent and broad-spectrum

activity. Its novel mechanism of action, targeting the viral glycoprotein complex, and its

demonstrated in vivo efficacy make it a strong candidate for further development as a

therapeutic for arenavirus hemorrhagic fevers. This technical guide provides a foundational

understanding of its chemical and pharmacological properties to aid researchers in their

ongoing efforts to combat these significant viral threats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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